molecular formula C25H23FN2O4 B12024579 5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024579
M. Wt: 434.5 g/mol
InChI Key: HZQHXOGPYAPBBN-LNVKXUELSA-N
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Chemical Reactions Analysis

The specific chemical reactions that 5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes are not well-documented. based on its structure, it can be inferred that the compound may undergo:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

The scientific research applications of 5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one are diverse and span multiple fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: May be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for 5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not well-characterized. its molecular targets and pathways would likely involve interactions with specific enzymes or receptors, given its structural complexity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with various substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23FN2O4

Molecular Weight

434.5 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H23FN2O4/c1-15-6-7-17(13-20(15)26)23(29)21-22(16-8-10-18(11-9-16)27(2)3)28(25(31)24(21)30)14-19-5-4-12-32-19/h4-13,22,29H,14H2,1-3H3/b23-21-

InChI Key

HZQHXOGPYAPBBN-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)N(C)C)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)N(C)C)O)F

Origin of Product

United States

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